2-(ジメチルアミノ)エタノール塩酸塩

概要

説明

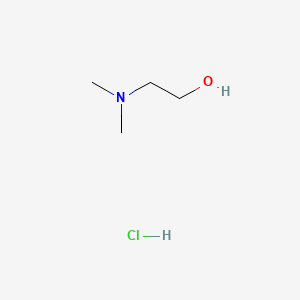

2-(Dimethylamino)ethanol hydrochloride, also known as dimethylethanolamine (DMAE), is an organic compound with both amine and alcohol substituents . It is a colorless viscous liquid used in skin care products for improving skin tone and also taken orally as a nootropic . It is prepared by the ethoxylation of dimethylamine .

Synthesis Analysis

The synthesis of 2-(Dimethylamino)ethanol hydrochloride involves taking dimethylethanolamine as a raw material and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride under an ice water bath condition . The temperature is controlled at 5-15°C. After the reaction, absolute ethyl alcohol is added for a reflux reaction for 1 hour. The product is then filtered and dried to obtain the finished product .Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)ethanol hydrochloride can be represented by the linear formula: C4H12ClNO . The molecular weight is 125.599 . The compound has a dipole moment of 2.56 D, with a, b, and c components (D) of 2.27 (2), 0.3 (1), and 1.16 (5), respectively .Chemical Reactions Analysis

2-(Dimethylamino)ethanol hydrochloride, being an amine, can neutralize acids to form salts plus water. These acid-base reactions are exothermic . The compound may react vigorously with oxidizing materials .Physical And Chemical Properties Analysis

2-(Dimethylamino)ethanol hydrochloride is a clear colorless liquid with a fishlike odor . It has a density of 0.886 g/mL at 20 °C (lit.) . It is hygroscopic and holds traces of water tenaciously . It is partially soluble in water and less dense than water .科学的研究の応用

刺激応答性ポリマーソーム

ポリ[2-(ジメチルアミノ)エチルメタクリレート]-b-ポリスチレンのポリマーソームは、薬物送達システムやナノリアクターとしての可能性が研究されています . これらのポリマーソームは、pHと温度の変化に応答し、いくつかの生理的および病理的条件下にある細胞にとって重要な可能性を秘めています . それらは親水性の中心部を持ち、直径は約80 nmです .

遺伝子送達

二重刺激応答性(つまり、pHと温度)を有するポリマーソームは、遺伝子送達のためのプラットフォームとなる可能性があります . ポリマーソームはDNAをカプセル化して保護し、特定の刺激に応答して放出することができます .

ナノリアクター

ポリマーソームは、ナノリアクターとしても機能できます . それらは、反応物を水性の内部にカプセル化し、制御された環境で化学反応を実行することができます .

銅触媒アミノ化におけるリガンド

2-ジメチルアミノエタノール(デオナン、DMAE)は、アリールブロミドおよびアイオダイドの銅触媒アミノ化におけるリガンドとして使用できます . このプロセスは、複雑な有機分子の合成において重要です。

有機合成の中間体

2-クロロ-N,N-ジメチルエチルアミンは、有機合成の中間体および出発試薬として広く使用されています . それは、さまざまな有機化合物の合成において重要な役割を果たします。

ベフェニウムヒドロキシナフトエート、ジルチアゼム、メピラミン、およびフェニルトロキサミン合成

この化合物は、ベフェニウムヒドロキシナフトエート、ジルチアゼム、メピラミン、およびフェニルトロキサミンの合成の中間体として作用します . これらはすべて、さまざまな治療用途を持つ重要な医薬品化合物です。

作用機序

Target of Action

2-(Dimethylamino)ethanol hydrochloride, also known as Deanol, is primarily targeted towards the central nervous system . It is known to interact with cholinergic receptors, as it is a precursor to acetylcholine .

Mode of Action

Deanol’s mode of action is believed to be related to its role as a precursor to acetylcholine, a neurotransmitter that is involved in many functions including muscle control, sleep, and cognition . By increasing the levels of acetylcholine, Deanol could potentially enhance the communication between nerve cells, improve brain function, and have a positive effect on mood and mental alertness .

Biochemical Pathways

It is metabolized in the liver and is believed to increase the synthesis of acetylcholine in the brain . This could potentially affect various cognitive functions, as acetylcholine plays a key role in many cognitive processes including memory and learning.

Pharmacokinetics

It is known that after oral administration, it is absorbed and transported to the brain where it can cross the blood-brain barrier . Once in the brain, it can be converted into choline and then acetylcholine

Result of Action

The increase in acetylcholine levels in the brain due to the action of Deanol could potentially lead to improved cognitive function, enhanced memory, and increased mental alertness . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Action Environment

The efficacy and stability of Deanol can be influenced by various environmental factors. For example, factors such as pH can affect the stability of the compound . Furthermore, individual factors such as the user’s age, health status, and presence of other medications can also influence the compound’s action and efficacy. More research is needed to fully understand these influences.

Safety and Hazards

Inhalation of the vapor or mist of 2-(Dimethylamino)ethanol hydrochloride can cause irritation to the upper respiratory tract . It is extremely irritating and may cause permanent eye injury. It is corrosive and will cause severe skin damage with burns and blistering . Ingestion may cause damage to the mucous membranes and gastrointestinal tract .

生化学分析

Biochemical Properties

2-(Dimethylamino)ethanol hydrochloride is a precursor of choline . Choline is involved in a series of reactions that form acetylcholine, a chemical that is found in the brain and other areas of the body . Acetylcholine is a neurotransmitter that helps nerve cells communicate .

Cellular Effects

The presence of 2-(Dimethylamino)ethanol hydrochloride in the body might increase the production of acetylcholine, which is involved in brain and nervous system function . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can be converted into choline in the body . Having more choline in the body might increase the production of acetylcholine, which is involved in brain and nervous system function .

特性

IUPAC Name |

2-hydroxyethyl(dimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSJERLYWNLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)CCO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2498-25-1 | |

| Record name | Dimethylaminoethanol-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B1669885.png)

![(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1669891.png)

![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)

![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)